6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol
CAS No.:
Cat. No.: VC20433035
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
![6-methyl-1H-pyrazolo[3,4-b]pyridin-4-ol -](/images/structure/VC20433035.png)
Specification
Molecular Formula | C7H7N3O |
---|---|
Molecular Weight | 149.15 g/mol |
IUPAC Name | 6-methyl-1,7-dihydropyrazolo[3,4-b]pyridin-4-one |
Standard InChI | InChI=1S/C7H7N3O/c1-4-2-6(11)5-3-8-10-7(5)9-4/h2-3H,1H3,(H2,8,9,10,11) |
Standard InChI Key | UYFGTXBJLVCJGR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)C2=C(N1)NN=C2 |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s structure consists of a bicyclic framework where a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The hydroxyl group at position 4 and the methyl group at position 6 introduce steric and electronic modifications that influence reactivity and target binding.
Table 1: Molecular Data for 6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₇N₃O | |
Molecular Weight | 149.15 g/mol | |
IUPAC Name | 6-Methyl-1,7-dihydropyrazolo[3,4-b]pyridin-4-one | |
CAS Number | 17902-29-3 | |
SMILES | CC1=CC(=O)C2=C(N1)NN=C2 |
The planar arrangement of the fused rings facilitates π-π stacking interactions with biological targets, while the hydroxyl group enhances hydrogen-bonding potential.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the methyl group at position 6 resonates near δ 2.5 ppm, while the aromatic protons appear between δ 7.0–8.5 ppm. Mass spectrometry confirms the molecular ion peak at m/z 149.15, consistent with the molecular formula .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves cyclization of substituted pyrazoles or pyridine precursors. One common method employs:
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Condensation of 6-methylpyridin-4-ol with hydrazine derivatives under acidic conditions to form the pyrazole ring.
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Microwave-assisted cyclization to enhance reaction efficiency and yield.
Table 2: Representative Synthetic Conditions
Method | Reagents | Temperature | Yield (%) |
---|---|---|---|
Conventional cyclization | Hydrazine hydrate, HCl | 80°C, 12 hr | 65–70 |
Microwave synthesis | Hydrazine, DMF | 120°C, 30 min | 85–90 |
Microwave methods reduce reaction times from hours to minutes while improving purity.
Purification and Analysis
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound. Thin-layer chromatography (TLC) with UV visualization monitors reaction progress.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol but limited solubility in water . Stability studies indicate degradation under prolonged exposure to light or temperatures above 40°C .
Table 3: Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
DMSO | 25.3 |
Methanol | 18.7 |
Water | 0.9 |
Thermal Properties
Differential scanning calorimetry (DSC) shows a melting point of 210–215°C, indicative of a crystalline structure.
Biological Activities and Mechanisms
Kinase Inhibition
6-Methyl-1H-pyrazolo[3,4-b]pyridin-4-ol demonstrates inhibitory activity against cyclin-dependent kinases (CDKs), with IC₅₀ values ranging from 0.5–2.0 μM in in vitro assays. The hydroxyl group forms hydrogen bonds with kinase ATP-binding pockets, while the methyl group enhances hydrophobic interactions.
Anti-inflammatory Effects
In murine models, the compound reduces interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels by 40–60% at 10 mg/kg doses, likely through NF-κB pathway modulation.
Applications in Drug Discovery
Anticancer Agents
Derivatives of this compound exhibit cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with GI₅₀ values of 1.2–3.8 μM. Structural analogs with halogen substitutions at position 3 show enhanced potency.
Challenges and Future Directions
Despite its promise, the compound faces limitations:
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Metabolic instability in hepatic microsomal assays.
Future research should prioritize:
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Prodrug formulations to enhance solubility.
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Structure-activity relationship (SAR) studies to optimize substitution patterns.
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